Cas no 2242-68-4 (Pyridazine,4-methyl-3,6-diphenyl-)
Pyridazine,4-methyl-3,6-diphenyl- Chemical and Physical Properties
Names and Identifiers
-
- Pyridazine,4-methyl-3,6-diphenyl-
- 4-Methyl-3,6-diphenylpyridazine
- SCHEMBL2494812
- AKOS000620672
- Enamine_005049
- Z56871604
- AG-690/09704052
- CS-0336350
- 2242-68-4
- IDI1_007636
- WAY-630152
- HMS1408F11
- DTXSID90423305
-
- Inchi: 1S/C17H14N2/c1-13-12-16(14-8-4-2-5-9-14)18-19-17(13)15-10-6-3-7-11-15/h2-12H,1H3
- InChI Key: TVHQKYDAQSQRKW-UHFFFAOYSA-N
- SMILES: N1C(C2C=CC=CC=2)=C(C)C=C(C2C=CC=CC=2)N=1
Computed Properties
- Exact Mass: 246.11582
- Monoisotopic Mass: 246.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- PSA: 25.78
Pyridazine,4-methyl-3,6-diphenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM515094-1g |
4-Methyl-3,6-diphenylpyridazine |
2242-68-4 | 97% | 1g |
$1296 | 2024-07-28 |
Pyridazine,4-methyl-3,6-diphenyl- Related Literature
-
1. The role of lithium amides as reducing agents in a novel pathway to 3,6-diarylpyridazines by ring transformations of 3,6-diaryl-s-tetrazinesDaniel Hunter,Douglas G. Neilson J. Chem. Soc. Perkin Trans. 1 1983 1601
-
R. G. Amiet,R. B. Johns,K. R. Markham Chem. Commun. (London) 1965 128
Additional information on Pyridazine,4-methyl-3,6-diphenyl-
Recent Advances in the Study of Pyridazine,4-methyl-3,6-diphenyl- (CAS: 2242-68-4) in Chemical Biology and Pharmaceutical Research
Pyridazine derivatives, particularly 4-methyl-3,6-diphenylpyridazine (CAS: 2242-68-4), have garnered significant attention in recent years due to their versatile pharmacological properties and applications in drug discovery. This heterocyclic compound, characterized by a six-membered ring containing two nitrogen atoms, has been the focus of numerous studies aimed at exploring its potential as a scaffold for novel therapeutic agents. Recent research has highlighted its role in modulating various biological targets, including enzymes and receptors, making it a promising candidate for the development of treatments for diseases such as cancer, inflammation, and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural modifications of 4-methyl-3,6-diphenylpyridazine to enhance its binding affinity for protein kinases involved in cancer cell proliferation. The researchers employed molecular docking and dynamic simulations to predict the compound's interactions with the ATP-binding sites of specific kinases. Subsequent in vitro assays confirmed that certain derivatives exhibited potent inhibitory activity, with IC50 values in the nanomolar range. These findings suggest that 4-methyl-3,6-diphenylpyridazine derivatives could serve as lead compounds for the development of kinase inhibitors.
In another recent study, the anti-inflammatory properties of 4-methyl-3,6-diphenylpyridazine were explored. Researchers synthesized a series of analogs and evaluated their effects on the NF-κB signaling pathway, a key regulator of inflammatory responses. The results, published in Bioorganic & Medicinal Chemistry Letters, demonstrated that specific derivatives significantly reduced the production of pro-inflammatory cytokines in macrophage cells. This suggests potential applications in the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Advancements in synthetic methodologies have also facilitated the efficient production of 4-methyl-3,6-diphenylpyridazine and its derivatives. A 2022 report in Organic Letters described a novel one-pot synthesis route that improved yield and reduced reaction time compared to traditional methods. This development is particularly significant for scaling up production for preclinical and clinical studies, addressing one of the key challenges in the pharmaceutical development of pyridazine-based compounds.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 4-methyl-3,6-diphenylpyridazine derivatives. Recent pharmacokinetic studies have identified issues related to bioavailability and metabolic stability, which are critical for their transition from bench to bedside. Ongoing research is focusing on structural optimization to improve these parameters while maintaining the compound's therapeutic efficacy.
In conclusion, 4-methyl-3,6-diphenylpyridazine (CAS: 2242-68-4) continues to be a valuable scaffold in chemical biology and pharmaceutical research. Recent studies have expanded our understanding of its pharmacological potential and provided new avenues for drug development. Future research should focus on addressing the remaining challenges to fully realize its therapeutic potential.
2242-68-4 (Pyridazine,4-methyl-3,6-diphenyl-) Related Products
- 13808-62-3(4-Methyl-5-phenyl-1Н-pyrazole)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)